trans,trans-2,4-Nonadienal
Overview
Description
Trans,trans-2,4-Nonadienal is an organic compound with the chemical formula C9H14O. It is a colorless to pale yellow liquid characterized by its aldehyde functional group and double bonds. This compound is known for its role as a flavor and fragrance ingredient, imparting a strong fatty, floral odor. It naturally occurs in various foods such as avocado, Brazil nut, caviar, cooked beef, chicken, pork, and roasted peanut .
Scientific Research Applications
Trans,trans-2,4-Nonadienal has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard for analytical methods.
Safety and Hazards
When heated to decomposition, “trans,trans-2,4-Nonadienal” emits acrid smoke and irritating fumes . It may cause an allergic skin reaction . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, wearing protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
- Role : It modulates cellular responses related to flavor perception, oxidative stress, and mutagenesis .
Target of Action
Biochemical Pathways
Remember, this compound isn’t just a mouthful to pronounce—it’s a key player in our sensory experiences and cellular dynamics! 🌟 . If you have any more questions or need further details, feel free to ask! 🤗
Preparation Methods
Trans,trans-2,4-Nonadienal can be synthesized through several methods:
Reduction and Oxidation: One common method involves the reduction of dienoic acid prepared by the Doebner synthesis using lithium aluminum hydride (LiAlH4), followed by oxidation of the resulting dienol with manganese dioxide (MnO2) to yield this compound.
Industrial Production: Industrially, this compound is produced through the controlled oxidation of unsaturated fatty acids or their esters.
Chemical Reactions Analysis
Trans,trans-2,4-Nonadienal undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield alcohols.
Addition Reactions: It can form adducts in the presence of tetrahydrofuran (THF).
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).
Comparison with Similar Compounds
Trans,trans-2,4-Nonadienal can be compared with other similar compounds such as:
Trans,trans-2,4-Decadienal: Similar in structure but with a longer carbon chain, leading to different sensory properties.
Trans-2-Undecenal: Another aldehyde with a different chain length and sensory profile.
Trans,trans-2,6-Nonadienal: Differing in the position of double bonds, affecting its reactivity and applications.
This compound stands out due to its unique combination of double bonds and aldehyde group, making it valuable in both research and industrial applications.
Properties
IUPAC Name |
(2E,4E)-nona-2,4-dienal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h5-9H,2-4H2,1H3/b6-5+,8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHYXNZJDGDGPJ-BSWSSELBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC=CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/C=C/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884198 | |
Record name | 2,4-Nonadienal, (2E,4E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30884198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow or green liquid; [Aldrich MSDS], Slightly yellow liquid; strong, fatty, floral | |
Record name | 2,4-Nonadienal, (2E,4E)- | |
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Record name | 2,4-Nonadienal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1176/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in fixed oils; Insoluble in water, soluble (in ethanol) | |
Record name | 2,4-Nonadienal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1176/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.850-0.870 | |
Record name | 2,4-Nonadienal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1176/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
5910-87-2, 6750-03-4, 30551-17-8 | |
Record name | (E,E)-2,4-Nonadienal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5910-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,4-Nonadienal, (2E,4E)- | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005910872 | |
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Record name | 2,4-Nonadienal | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006750034 | |
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Record name | Nonadienal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030551178 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nonadienal | |
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Record name | 2,4-Nonadienal, (2E,4E)- | |
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Record name | 2,4-Nonadienal | |
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Record name | 2,4-Nonadienal, (2E,4E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30884198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nonadienal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.652 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | trans,trans-nona-2,4-dienal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.117 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Nona-2,4-dien-1-al | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.101 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,4-NONADIENAL, (2E,4E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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